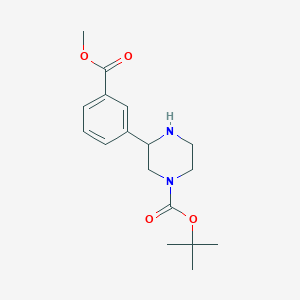

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(3-methoxycarbonylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-8-18-14(11-19)12-6-5-7-13(10-12)15(20)22-4/h5-7,10,14,18H,8-9,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVBCRIVGZSYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381089-07-1 | |

| Record name | tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to heterocyclic frameworks. Adapted from a validated protocol, this method involves coupling a boronate ester-functionalized piperazine with a meta-substituted bromobenzoate ester:

Reaction Scheme :

Key Steps :

-

Boronate Ester Preparation : Piperazine is functionalized with a tert-butoxycarbonyl (Boc) group, followed by installation of a boronate ester at the target carbon using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Cross-Coupling : The boronate ester reacts with methyl 3-bromobenzoate under palladium catalysis (e.g., Pd(PPh₃)₄), yielding the coupled product.

Advantages :

-

High regioselectivity due to the meta-substituted bromobenzoate.

-

Compatibility with Boc-protected amines, avoiding unwanted deprotection.

Optimization of Suzuki-Miyaura Reaction Parameters

Optimizing reaction conditions is critical for achieving high yields and purity. Data from analogous syntheses inform the following guidelines:

Catalyst and Ligand Systems

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 85–90% |

| Ligand | None (homogeneous) | Minimal side products |

| Alternative Catalyst | PdCl₂(dppf) | 78–82% |

Insights :

Solvent and Base Selection

Rationale :

Workup and Purification

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures >95% purity. Scalable alternatives include recrystallization from ethanol/water mixtures.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution (NAS)

While theoretically viable, NAS is hindered by the electron-withdrawing methoxycarbonyl group, which deactivates the phenyl ring toward nucleophilic attack. Preliminary attempts using piperazine as the nucleophile resulted in <20% yield under harsh conditions (150°C, 48 hrs).

Buchwald-Hartwig Amination

This method faces challenges due to the requirement for C–N bond formation at a carbon center rather than a nitrogen. Current protocols are limited to aryl halide coupling with free amines, making them unsuitable for this target.

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial synthesis requires addressing:

Continuous Flow Reactors

Cost-Effective Catalysis

-

Catalyst Recycling : Immobilized palladium on carbon (Pd/C) reduces metal leaching and costs.

-

Solvent Recovery : DMF recycling via distillation lowers environmental and economic impact.

Characterization and Quality Control

Spectroscopic Validation

Impurity Profiling

Common impurities (<1%):

-

Unreacted methyl 3-bromobenzoate (retention time: 6.2 min).

-

Boronate ester byproducts (detectable via LC-MS).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate serves as a lead compound for developing new pharmaceuticals targeting neurological disorders and other therapeutic areas. Its structural attributes may confer biological activity that can be explored in drug discovery.

Biological Studies

The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions. Interaction studies often focus on its binding affinity to various receptors or enzymes, using techniques such as radiolabeled ligand binding assays or in vitro assays with cell lines expressing specific targets. These investigations provide insights into the pharmacodynamics and potential therapeutic effects of the compound.

Industrial Applications

In industrial contexts, it can be employed as a building block for synthesizing more complex molecules and specialty chemicals. Its stability and unique chemical properties make it valuable for various applications in chemical manufacturing.

Case Study 1: Neurological Disorders

A study investigated the effects of this compound on neuroreceptors associated with anxiety disorders. The results indicated significant binding affinity to serotonin receptors, suggesting its potential as an anxiolytic agent.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated that it could effectively modulate enzyme activity, providing insights into its role as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with Boc protection and aromatic/heteroaromatic substituents are widely explored for their pharmacological and synthetic utility. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Reactivity :

- The methoxycarbonyl group in the target compound provides a reactive ester site for hydrolysis to carboxylic acids, enabling conjugation or further derivatization. In contrast, trifluoromethylpyridinyl (A9) and oxadiazole () substituents are more chemically inert, favoring stability in biological environments .

- The formyl group in the compound from allows for Schiff base formation or reductive amination, expanding its utility in linker chemistry .

This influences binding affinity in receptor-ligand interactions .

Synthetic Accessibility :

Biological Activity

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate, with the CAS number 1381089-07-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, biological activities, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C17H24N2O4

- Molecular Weight : 320.39 g/mol

- Purity : ≥95% .

This compound is part of a class of piperazine derivatives that have been studied for their ability to interact with various biological targets. The presence of the methoxycarbonyl group enhances its lipophilicity, which may facilitate better membrane permeability and interaction with cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Cell Line | GI50 (μM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 14 | Moderate activity |

| A2780 (Ovarian Cancer) | 11 | Moderate activity |

| U87 (Glioblastoma) | >50 | No significant activity |

| MiaPaCa2 (Pancreatic) | >50 | No significant activity |

These findings suggest that while some derivatives exhibit moderate activity against specific cancer types, others show limited efficacy .

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated activity against various pathogens, indicating potential in treating infections .

Study on Piperazine Derivatives

A systematic evaluation of piperazine derivatives, including those structurally similar to this compound, revealed that modifications to the phenyl ring significantly impacted their biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts .

Pharmacokinetics and Toxicity

In pharmacokinetic studies, compounds in this class have shown varying degrees of absorption and distribution. Some studies indicate favorable properties such as moderate half-lives and good plasma stability, which are critical for therapeutic applications. However, caution is warranted due to reported skin irritation and eye damage associated with certain piperazine derivatives .

Q & A

Q. What are the optimal synthetic routes for synthesizing tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate, and what reaction conditions are critical for high yields?

The synthesis typically involves a multi-step strategy:

- Step 1: Preparation of the Boc-protected piperazine intermediate (e.g., tert-butyl piperazine-1-carboxylate).

- Step 2: Functionalization via coupling reactions. For aryl group introduction, Suzuki-Miyaura cross-coupling is effective. For example, tert-butyl piperazine-1-carboxylate derivatives react with boronic acids (e.g., 3-(methoxycarbonyl)phenylboronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in solvents like THF or dioxane .

- Critical Conditions: Maintain anhydrous conditions for Pd-catalyzed reactions, optimize stoichiometry (1:1.2 molar ratio of piperazine to boronic acid), and control temperature (80–100°C for 12–24 hours). Purification via silica gel chromatography (hexane/EtOAc gradients) ensures >90% purity .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

- 1H/13C NMR: Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and methoxycarbonyl (δ ~3.9 ppm for OCH₃). Aromatic protons in the 3-(methoxycarbonyl)phenyl group appear as multiplets between δ 7.4–8.2 ppm .

- HRMS (ESI): Confirm molecular ion peaks (e.g., [M+H]+ for C₁₈H₂₅N₂O₄: calculated 341.1972) with <2 ppm error .

- IR Spectroscopy: Detect ester C=O stretches (~1720 cm⁻¹) and Boc carbamate (~1690 cm⁻¹) .

Q. How can researchers optimize purification protocols for this compound, particularly when dealing with byproducts from coupling reactions?

- Column Chromatography: Use gradient elution (hexane/EtOAc, 3:2 to 1:1) with 0.25% triethylamine to minimize tailing caused by residual amines .

- Recrystallization: For crystalline intermediates, use ethanol/water mixtures (4:1) at low temperatures (0–4°C) .

- HPLC: Reverse-phase C18 columns (ACN/water with 0.1% TFA) resolve polar byproducts (e.g., unreacted boronic acids) .

Advanced Research Questions

Q. How can functional groups be selectively introduced into the piperazine or aryl moieties of this compound for structure-activity relationship (SAR) studies?

- Piperazine Modification: Deprotect the Boc group with TFA in DCM, then alkylate or acylate the free amine. For example, reaction with chloroacetyl chloride in DCM yields 2-chloro-1-(substituted piperazin-1-yl)ethanone derivatives .

- Aryl Functionalization: Perform regioselective nitration or halogenation on the 3-(methoxycarbonyl)phenyl group using HNO₃/H₂SO₄ or NBS/light, followed by Pd-catalyzed cross-coupling (e.g., Sonogashira for alkyne introduction) .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions, and how can degradation pathways be mitigated?

- Acidic Conditions: The Boc group hydrolyzes readily in TFA/DCM (1:1), but the methoxycarbonyl ester remains stable. Degradation products include piperazine-TFA salts and 3-(methoxycarbonyl)benzoic acid .

- Basic Conditions: Saponification of the methoxycarbonyl group occurs in NaOH/MeOH (1M, reflux), forming carboxylic acid derivatives. To prevent this, avoid prolonged exposure to strong bases .

- Mitigation: Use buffered conditions (pH 6–8) for reactions and store the compound under inert atmosphere at –20°C .

Q. How does the tert-butyl group influence the compound’s solubility and crystallinity, and what alternatives exist for improving bioavailability?

- Solidity: The tert-butyl group enhances hydrophobicity (LogP ~2.5), reducing aqueous solubility. Crystallinity is improved due to steric bulk, as seen in single-crystal XRD studies of similar Boc-piperazine derivatives .

- Bioavailability Strategies: Replace tert-butyl with PEGylated groups (e.g., methoxy-PEG-carboxylate) or synthesize hydrochloride salts to enhance solubility without compromising stability .

Q. Are there contradictions in reported synthetic yields or reaction outcomes, and how can these be resolved experimentally?

- Contradiction: Suzuki coupling yields vary widely (35–93%) depending on Pd catalyst (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and solvent (THF vs. dioxane) .

- Resolution: Screen catalysts (e.g., XPhos Pd G3) and additives (e.g., KF or Cs₂CO₃) to improve efficiency. Monitor reaction progress via TLC or LCMS to identify optimal stopping points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.